molecular formula C21H22ClN3O3 B14956347 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B14956347
M. Wt: 399.9 g/mol
InChI Key: ZYLCMMANUBHKQX-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and a dimethoxybenzyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions.

    Substitution with chlorophenyl group: The pyrazole ring is then subjected to electrophilic aromatic substitution using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the acetamide moiety: The final step involves the reaction of the substituted pyrazole with 3,4-dimethoxybenzylamine and acetic anhydride under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated, aminated, or thiolated derivatives.

Scientific Research Applications

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide
  • 2-[5-(4-bromophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide
  • 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide

Uniqueness

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H22ClN3O3/c1-13-17(21(25-24-13)15-5-7-16(22)8-6-15)11-20(26)23-12-14-4-9-18(27-2)19(10-14)28-3/h4-10H,11-12H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

ZYLCMMANUBHKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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